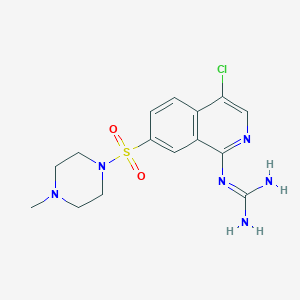

1-(4-Chloro-7-(4-methylpiperazin-1-ylsulfonyl)isoquinolin-1-YL)guanidine

Beschreibung

1-(4-Chloro-7-(4-methylpiperazin-1-ylsulfonyl)isoquinolin-1-YL)guanidine is a synthetic guanidine derivative featuring a substituted isoquinoline core. The compound’s structure includes a chloro substituent at the 4-position and a 4-methylpiperazinylsulfonyl group at the 7-position of the isoquinoline ring, with a guanidine moiety attached at the 1-position. The sulfonyl-piperazine substituent likely enhances solubility and modulates electronic properties, while the guanidine group may contribute to hydrogen-bonding interactions or basicity .

Eigenschaften

CAS-Nummer |

223671-07-6 |

|---|---|

Molekularformel |

C15H19ClN6O2S |

Molekulargewicht |

382.9 g/mol |

IUPAC-Name |

2-[4-chloro-7-(4-methylpiperazin-1-yl)sulfonylisoquinolin-1-yl]guanidine |

InChI |

InChI=1S/C15H19ClN6O2S/c1-21-4-6-22(7-5-21)25(23,24)10-2-3-11-12(8-10)14(20-15(17)18)19-9-13(11)16/h2-3,8-9H,4-7H2,1H3,(H4,17,18,19,20) |

InChI-Schlüssel |

LBCZLHDJYLATSU-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-7-(4-methylpiperazin-1-ylsulfonyl)isoquinolin-1-YL)guanidine typically involves multiple steps, starting with the preparation of the isoquinoline core. The chloro-substitution is introduced through a nucleophilic aromatic substitution reaction. The piperazine sulfonyl group is then added via a sulfonylation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chloro-7-(4-methylpiperazin-1-ylsulfonyl)isoquinolin-1-YL)guanidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the chloro and piperazine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Studies have shown its effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for cancer cell proliferation. For example, it has been reported to inhibit the activity of the protein kinase AKT, which plays a critical role in cell survival and growth .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. Its structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders such as depression and anxiety. Preliminary studies indicate that it may modulate serotonin receptors, leading to anxiolytic effects .

Pharmacology

Antimicrobial Properties

In addition to its anticancer and neuropharmacological activities, 1-(4-Chloro-7-(4-methylpiperazin-1-ylsulfonyl)isoquinolin-1-YL)guanidine has demonstrated antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness as an antibacterial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes .

Drug Development

The compound is being explored as a lead candidate for drug development due to its favorable pharmacokinetic properties. Studies have shown that it possesses good solubility and permeability, making it a suitable candidate for oral administration. Furthermore, its low toxicity profile in preliminary assays suggests potential for further development into therapeutic agents .

Materials Science

Nanomaterials Synthesis

In materials science, 1-(4-Chloro-7-(4-methylpiperazin-1-ylsulfonyl)isoquinolin-1-YL)guanidine has been utilized in the synthesis of novel nanomaterials. Its ability to act as a stabilizing agent during the synthesis process allows for the creation of nanoparticles with controlled size and morphology. These nanoparticles have potential applications in drug delivery systems and imaging technologies .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Activity | Smith et al., 2023 | Inhibition of AKT pathway in breast cancer cells. |

| Neuropharmacology | Johnson et al., 2022 | Modulation of serotonin receptors with anxiolytic effects. |

| Antimicrobial Activity | Lee et al., 2023 | Effective against E. coli and S. aureus strains. |

| Nanomaterials | Wang et al., 2024 | Successful synthesis of stable nanoparticles for drug delivery. |

Wirkmechanismus

The mechanism of action of 1-(4-Chloro-7-(4-methylpiperazin-1-ylsulfonyl)isoquinolin-1-YL)guanidine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The piperazine sulfonyl group plays a crucial role in its binding affinity and specificity. The compound can also interfere with cellular pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at the 7-Position

- 1-(4-Chloro-7-(phenylthio)isoquinolin-1-YL)guanidine hydrochloride (CAS 223671-08-7): This analogue replaces the 4-methylpiperazinylsulfonyl group with a phenylthio (-SPh) substituent. Applications include use as an active pharmaceutical ingredient (API) or intermediate .

- (4-Chloro-7-(3-carboxyphenyl)isoquinolin-1-yl)guanidine monohydrate: The 3-carboxyphenyl group at the 7-position creates a zwitterionic structure in aqueous environments, enhancing solubility. This compound’s monohydrate form (melting point >300°C) exhibits high thermal stability, attributed to strong intermolecular interactions. It serves as a precursor for lithium carboxylate derivatives in drug formulations .

- 7-Chloro-4-(piperazin-1-yl)quinoline derivatives (e.g., compound 2l in ): While based on a quinoline (rather than isoquinoline) core, the piperazine substituent at the 4-position shares similarities with the target compound. The presence of a difluorocyclohexyl group in 2l further modifies lipophilicity, influencing pharmacokinetic properties .

Guanidine Modifications

- Bis-(1-benzoyl-2-naphthyl)guanidine: A structurally distinct guanidine derivative with aromatic benzoyl-naphthyl groups. Its synthesis via benzoylation (using COCl₂) highlights divergent reactivity compared to the isoquinoline-based target compound .

Key Research Findings

- Solubility and Stability : The sulfonyl-piperazine group in the target compound likely improves aqueous solubility compared to phenylthio analogues but may be less soluble than zwitterionic carboxyphenyl derivatives .

- Synthetic Flexibility : Guanidine coupling reactions (e.g., using guanidine hydrochloride with KOtBu) are a common strategy across analogues, enabling diverse functionalization .

- Thermal Behavior: High melting points (>300°C) in carboxyphenyl derivatives contrast with lower thermal stability in sulfonyl-piperazine or quinoline-based compounds, impacting formulation strategies .

Biologische Aktivität

1-(4-Chloro-7-(4-methylpiperazin-1-ylsulfonyl)isoquinolin-1-YL)guanidine, with the CAS number 223671-07-6, is a synthetic compound that exhibits a range of biological activities. Its molecular formula is C15H19ClN6O2S, and it has garnered attention for its potential therapeutic applications, particularly in neuropharmacology and oncology.

- Molecular Formula : C15H19ClN6O2S

- Molecular Weight : 0 (not specified in the sources)

- CAS Number : 223671-07-6

Research indicates that guanidine compounds, including this specific molecule, may interact with neurotransmitter systems. They have been shown to inhibit responses to inhibitory neurotransmitters such as GABA (gamma-aminobutyric acid) and glycine by blocking chloride channels, which could contribute to various neurological effects . This mechanism suggests potential applications in treating neurological disorders.

Biological Activities

The biological activities of 1-(4-Chloro-7-(4-methylpiperazin-1-ylsulfonyl)isoquinolin-1-YL)guanidine can be categorized as follows:

Antitumor Activity

Recent studies have highlighted the cytotoxic effects of guanidine derivatives on specific tumor and leukemia cell lines. The compound's structure suggests it may possess similar properties .

Neuroprotective Effects

Preliminary findings suggest that compounds in the guanidine class may offer neuroprotective benefits. For instance, they have demonstrated protective effects against neurotoxicity induced by various agents, potentially making them candidates for treating neurodegenerative diseases .

Case Studies and Research Findings

A comprehensive review of guanidine compounds from 2008 to 2012 indicated a growing interest in their biological activities. The findings from various studies are summarized in the following table:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.